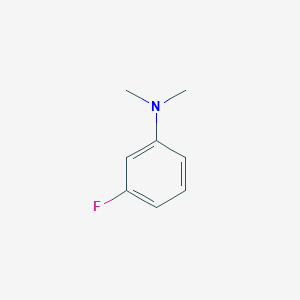

3-Fluoro-N,N-dimethylaniline

Vue d'ensemble

Description

3-Fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N,N-dimethylaniline typically involves the fluorination of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of more robust and scalable fluorination techniques. This may include the use of gaseous fluorine or other fluorinating agents in a continuous flow reactor to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring makes the compound less reactive towards electrophilic aromatic substitution compared to N,N-dimethylaniline. it can still undergo nitration, sulfonation, and halogenation under appropriate conditions.

Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized to form corresponding nitroso or nitro compounds and reduced to form amines.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Nitration: 3-Fluoro-4-nitro-N,N-dimethylaniline.

Halogenation: 3-Fluoro-4-bromo-N,N-dimethylaniline.

Oxidation: this compound N-oxide.

Applications De Recherche Scientifique

Organic Synthesis

Fluorination Reagent:

3-Fluoro-N,N-dimethylaniline serves as an important building block in organic synthesis, particularly in the development of fluorinated compounds. Its ability to undergo electrophilic substitution reactions makes it a valuable reagent for introducing fluorine atoms into various organic molecules.

Case Study:

In a study focusing on the electrophilic fluorination of N,N-dimethylaniline derivatives, researchers demonstrated that this compound could be synthesized through the reaction with N-fluorobenzenesulfonimide (NFSI). This method provided high yields and allowed for regioselective fluorination at the ortho or para positions relative to the amino group, which is crucial for designing compounds with specific biological activities .

Pharmaceutical Applications

Drug Development:

The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. This compound has been explored as a potential intermediate in synthesizing various pharmaceutical agents.

Example:

Research has shown that fluorinated analogs of known drugs can have altered activity profiles. For instance, the synthesis of C5-fluorinated naproxen via direct C–H fluorination using NFSI demonstrated that the introduction of a fluorine atom could modify the anti-inflammatory properties of the drug, enhancing its efficacy while reducing side effects .

Sustainable Chemistry:

Fluorinated compounds like this compound are being investigated for their roles in sustainable chemistry practices. Their stability and reactivity make them suitable candidates for developing environmentally friendly solvents and reagents.

Research Insight:

Studies have indicated that using fluorinated solvents can reduce waste and improve reaction efficiencies in various chemical processes . The development of greener synthetic pathways involving this compound aligns with current trends toward sustainability in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 3-Fluoro-N,N-dimethylaniline depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain chemical reactions. The methyl groups on the amino group can also affect its steric and electronic properties, impacting its interactions with other molecules.

Comparaison Avec Des Composés Similaires

N,N-Dimethylaniline: Lacks the fluorine atom, making it more reactive towards electrophilic aromatic substitution.

3-Chloro-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

3-Bromo-N,N-dimethylaniline: Contains a bromine atom, which is larger and less electronegative than fluorine, affecting its chemical behavior.

Uniqueness: 3-Fluoro-N,N-dimethylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size make it a valuable substituent in various chemical and pharmaceutical applications.

Activité Biologique

3-Fluoro-N,N-dimethylaniline (FDMA) is a fluorinated aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its potential biological activities, which include interactions with enzymes, modulation of cellular processes, and implications in pharmacology. This article delves into the biological activity of FDMA, supported by research findings, data tables, and case studies.

FDMA has the molecular formula and a molecular weight of approximately 139.17 g/mol. The synthesis typically involves the fluorination of N,N-dimethylaniline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions, often in organic solvents like acetonitrile .

Target Enzymes

FDMA has been shown to interact with several enzymes, notably flavin-containing monooxygenase 3 (FMO3). This enzyme catalyzes the N-oxygenation of amines, which is crucial for drug metabolism. Additionally, studies on related compounds indicate that FDMA may undergo ultrafast hydrogen atom loss upon UV photon absorption, influencing its reactivity and biological interactions.

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. Its interaction with FMO3 leads to oxidation reactions that can alter metabolic pathways within cells. Prolonged exposure to FDMA has been associated with changes in cellular metabolism and gene expression profiles.

Antioxidant and Antibacterial Properties

Research indicates that FDMA exhibits promising antioxidant activity. In vitro studies have demonstrated its effectiveness against free radicals such as DPPH and ABTS . Furthermore, FDMA has shown antibacterial potential against various bacterial strains, suggesting its utility in developing antimicrobial agents .

Enzyme Inhibition Studies

FDMA has been evaluated for its inhibitory effects on several enzymes:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 20 µM |

| Butyrylcholinesterase (BuChE) | Non-competitive | 15 µM |

| α-Amylase | Mixed-type inhibition | 25 µM |

| Glucose-6-phosphatase (G6Pase) | Competitive | 30 µM |

These findings highlight FDMA's potential as a lead compound for developing therapeutics targeting these enzymes .

Case Studies

-

Toxicological Assessment :

In a study involving Swiss male albino mice, FDMA was administered at varying doses to assess its toxicological effects. Results indicated that at low doses, FDMA exhibited minimal toxicity while higher doses resulted in significant metabolic disruptions without affecting hematological parameters or liver histology . -

Pharmacological Evaluation :

A recent pharmacological evaluation demonstrated that compounds derived from FDMA showed significant activity against α-glucosidase and G6Pase. These findings suggest potential applications in managing diabetes through enzyme inhibition .

Pharmacokinetics and Metabolism

FDMA is metabolized primarily through FMO3-mediated pathways. The compound's stability under laboratory conditions allows for prolonged studies on its metabolic fate and interactions within biological systems. Its transport mechanisms involve interactions with cellular transporters that facilitate its movement across membranes .

Propriétés

IUPAC Name |

3-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDGNMXIOGQCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343025 | |

| Record name | 3-Fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-43-9 | |

| Record name | 3-Fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.